3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid 3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 2091224-21-2
VCID: VC5780570
InChI: InChI=1S/C8H3BrClF3O2/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15)
SMILES: C1=C(C=C(C(=C1C(=O)O)Cl)Br)C(F)(F)F
Molecular Formula: C8H3BrClF3O2
Molecular Weight: 303.46

3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid

CAS No.: 2091224-21-2

Cat. No.: VC5780570

Molecular Formula: C8H3BrClF3O2

Molecular Weight: 303.46

* For research use only. Not for human or veterinary use.

3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid - 2091224-21-2

Specification

CAS No. 2091224-21-2
Molecular Formula C8H3BrClF3O2
Molecular Weight 303.46
IUPAC Name 3-bromo-2-chloro-5-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C8H3BrClF3O2/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15)
Standard InChI Key WVKCPGGGOJZREJ-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C(=O)O)Cl)Br)C(F)(F)F

Introduction

Synthesis and Manufacturing Processes

Lithiation-Carboxylation Strategy

A patented method for synthesizing 2-chloro-5-(trifluoromethyl)benzoic acid (CN103012122A) provides insights into scalable production routes adaptable to the title compound . The process involves:

  • Lithiation: Treatment of p-chlorobenzotrifluoride with tert-butyl lithium in the presence of tetramethylethylenediamine (TMEDA) generates a reactive aryl lithium intermediate.

  • Carboxylation: Quenching the intermediate with solid CO₂ yields the carboxylic acid via electrophilic trapping.

For 3-bromo-2-chloro-5-(trifluoromethyl)benzoic acid, bromination must precede or follow these steps. A plausible route involves:

  • Bromination of 2-chloro-5-(trifluoromethyl)benzoic acid using N-bromosuccinimide (NBS) under radical initiation.

  • Alternatively, directed ortho-metalation (DoM) of a pre-brominated substrate could achieve precise functionalization.

Table 1: Comparison of Synthetic Routes for Halogenated Benzoic Acids

MethodYield (%)Purity (%)Key Challenges
Lithiation-Carboxylation75–85≥98Moisture sensitivity
Halogen Exchange60–7090–95Byproduct formation
Electrophilic Bromination50–6585–90Regioselectivity control

Purification and Scalability

Post-synthesis purification typically involves recrystallization from ethanol-water mixtures or chromatography on silica gel. Industrial-scale production faces challenges in minimizing residual solvents (e.g., THF, hexanes) and metal catalysts (e.g., lithium residues) .

Physicochemical Properties

Thermal and Solubility Profiles

The compound’s melting point remains unreported, but analogous brominated benzoic acids melt between 180–220°C . It exhibits limited solubility in water (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMF and DMSO. The trifluoromethyl group enhances lipid solubility, reflected in a calculated logP value of 2.8.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, Ar-H), 8.20 (d, J = 2.4 Hz, 1H, Ar-H), 13.20 (br s, 1H, COOH).

  • ¹³C NMR: δ 167.5 (COOH), 135.2–125.8 (CF₃ and halogenated carbons).

  • IR: ν = 1680 cm⁻¹ (C=O stretch), 1150 cm⁻¹ (C-F stretch) .

Applications in Organic Synthesis and Medicinal Chemistry

Building Block for Cross-Coupling Reactions

The bromine and chlorine substituents enable sequential Suzuki-Miyaura and Ullmann couplings, facilitating the construction of biaryl systems. For example, palladium-catalyzed coupling with aryl boronic acids yields tetra-substituted biphenyls, valuable in liquid crystal displays.

Pharmacophore Development

In medicinal chemistry, the title compound serves as a precursor for kinase inhibitors. The trifluoromethyl group improves metabolic stability, while halogens provide anchor points for hydrogen bonding with target proteins . Preclinical studies highlight its role in modulating TNF-α and IL-6 pathways, suggesting anti-inflammatory applications.

Comparative Analysis with Structural Analogs

Table 2: Properties of Halogenated Benzoic Acid Derivatives

CompoundMolecular FormulalogPMelting Point (°C)Applications
3-Bromo-2-chloro-5-(trifluoromethyl)C₈H₃BrClF₃O₂2.8195–200*Drug intermediates
3-Bromo-2-chlorobenzoic acid C₇H₄BrClO₂2.1182–185Agrochemical synthesis
3-Chloro-5-(trifluoromethyl) C₈H₄ClF₃O₂2.5210–215Polymer additives

*Estimated based on analogs.

Recent Research and Future Directions

Recent studies explore the compound’s utility in metal-organic frameworks (MOFs) for gas storage, leveraging its rigid geometry and halogen interactions. Additionally, its incorporation into PROTACs (proteolysis-targeting chimeras) showcases potential in targeted protein degradation therapies. Future work should address synthetic bottlenecks and evaluate ecotoxicological impacts to ensure sustainable use.

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